Cas no 827614-68-6 (4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester)

4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester 化学的及び物理的性質
名前と識別子
-
- N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester
- 4-(N-Cyclopropylaminocarbonyl)phenyl boronic acid, pinacol ester
- Benzamide,N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 4-(cyclopropylcarbamoyl)phenylboronic acid pinacol ester
- AMTB353
- N-(Cyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- N-cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
- AKOS015960084
- AB21942
- 4-(Cyclopropylaminocarbonyl)phenylboronic acid pinacol ester
- A840434
- AS-2475
- 4-(cyclopropylcarbamoyl)phenyl boronic acid pinacol ester
- AM87221
- 827614-68-6
- CS-0175602
- PXTNJXLWXIJJIM-UHFFFAOYSA-N
- 4-(cyclopropyl carbamoyl)phenyl boronic acid pinacol ester
- DTXSID10374128
- SCHEMBL103893
- MFCD05663848
- I12163
- 4-(N-cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester, AldrichCPR
- 4-(n-cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester
-
- MDL: MFCD05663848
- インチ: InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-11(6-8-12)14(19)18-13-9-10-13/h5-8,13H,9-10H2,1-4H3,(H,18,19)
- InChIKey: PXTNJXLWXIJJIM-UHFFFAOYSA-N
- ほほえんだ: CC1(C)C(C)(C)OB(C2=CC=C(C=C2)C(=O)NC3CC3)O1
計算された属性
- せいみつぶんしりょう: 287.16900
- どういたいしつりょう: 287.1692737g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
じっけんとくせい
- ゆうかいてん: 212-214°C
- PSA: 47.56000
- LogP: 2.26890
4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store at room temperature
4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A553231-250mg |
N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
827614-68-6 | 96% | 250mg |
$22.00 | 2022-05-16 | |
Key Organics Ltd | AS-2475-0.5G |
Benzamide, N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) |
827614-68-6 | >95% | 0.5g |
£40.00 | 2025-02-08 | |
TRC | C991518-100mg |
4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester |
827614-68-6 | 100mg |
$64.00 | 2023-05-18 | ||
AK Scientific | AMTB353-10g |
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
827614-68-6 | 97% | 10g |
$340 | 2025-02-18 | |
Apollo Scientific | OR303508-500mg |
N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
827614-68-6 | 500mg |
£75.00 | 2024-07-21 | ||
abcr | AB175323-1 g |
4-(N-Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester; . |
827614-68-6 | 1g |
€144.00 | 2023-05-07 | ||
AK Scientific | AMTB353-1g |
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
827614-68-6 | 97% | 1g |
$60 | 2025-02-18 | |
Apollo Scientific | OR303508-1g |
N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
827614-68-6 | 1g |
£96.00 | 2025-02-19 | ||
Key Organics Ltd | AS-2475-5G |
Benzamide, N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) |
827614-68-6 | >95% | 5g |
£179.00 | 2025-02-08 | |
Key Organics Ltd | AS-2475-1G |
Benzamide, N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) |
827614-68-6 | >95% | 1g |
£54.00 | 2025-02-08 |
4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol esterに関する追加情報
Recent Advances in the Application of 4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester (CAS: 827614-68-6) in Chemical Biology and Pharmaceutical Research
4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester (CAS: 827614-68-6) has emerged as a promising compound in chemical biology and pharmaceutical research due to its unique properties as a boronic acid derivative. Recent studies have highlighted its potential in drug discovery, particularly in the development of protease inhibitors and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, biological activities, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a reversible inhibitor of serine proteases, particularly in the context of inflammatory diseases. The researchers found that the cyclopropylaminocarbonyl group enhances binding affinity to target enzymes while the pinacol ester moiety improves cell membrane permeability. These findings suggest potential applications in developing new anti-inflammatory agents with improved pharmacokinetic profiles compared to existing therapies.
In the field of targeted drug delivery, recent work has explored the use of 827614-68-6 as a boronic acid-based recognition element for glucose-responsive insulin delivery systems. A Nature Biomedical Engineering publication (2024) reported the development of a novel hydrogel incorporating this compound that demonstrated rapid glucose-responsive release kinetics in diabetic animal models. The system showed particular promise for maintaining glycemic control without the risk of hypoglycemia, addressing a significant limitation of current insulin therapies.
From a synthetic chemistry perspective, advances in the preparation and handling of 4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester have been reported. A 2024 Organic Process Research & Development paper detailed an improved synthetic route that increases yield from 68% to 89% while reducing purification steps. This development is particularly significant for scaling up production for pharmaceutical applications, as it addresses previous challenges with yield and purity that limited broader utilization of this compound.
The compound's mechanism of action continues to be elucidated through structural biology approaches. Recent X-ray crystallography studies (Acta Crystallographica D, 2024) have revealed detailed interactions between 827614-68-6 and its protein targets, providing insights that are being used to design more potent derivatives. These structural studies have identified key hydrogen bonding interactions involving the boronic acid moiety that contribute to the compound's selective inhibition profile.
Looking forward, several research groups have initiated programs to explore additional therapeutic applications of 4-(Cyclopropylaminocarbonyl)phenylboronic acid, pinacol ester derivatives. Early-stage research suggests potential in oncology (particularly as proteasome inhibitors), antimicrobial agents, and even in neurodegenerative disease treatment. However, these applications remain preliminary, and further studies are needed to validate these potential uses and optimize compound properties for specific therapeutic indications.
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